molecular formula C9H6BrNO3 B6260777 methyl 7-bromo-1,2-benzoxazole-4-carboxylate CAS No. 2090909-62-7

methyl 7-bromo-1,2-benzoxazole-4-carboxylate

Cat. No.: B6260777
CAS No.: 2090909-62-7
M. Wt: 256.05 g/mol
InChI Key: XHKMNRSDVABGCR-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a chemical compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.05 g/mol It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Mechanism of Action

Target of Action

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Benzoxazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Result of Action

Benzoxazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects . The specific effects of this compound are subjects of ongoing research.

Preparation Methods

The synthesis of methyl 7-bromo-1,2-benzoxazole-4-carboxylate typically involves the reaction of 2-aminophenol with brominated carboxylic acid derivatives under specific conditions. One common method includes the use of 2-aminophenol and brominated acetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 7-bromo-1,2-benzoxazole-4-carboxylate can be compared with other benzoxazole derivatives, such as:

    Methyl 7-chloro-1,2-benzoxazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Methyl 7-fluoro-1,2-benzoxazole-4-carboxylate: Contains a fluorine atom, which can significantly alter its electronic properties and interactions with biological targets.

    Methyl 7-iodo-1,2-benzoxazole-4-carboxylate: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.

These compounds share a common benzoxazole core but differ in their halogen substituents, which influence their chemical behavior and applications.

Properties

CAS No.

2090909-62-7

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

methyl 7-bromo-1,2-benzoxazole-4-carboxylate

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)5-2-3-7(10)8-6(5)4-11-14-8/h2-4H,1H3

InChI Key

XHKMNRSDVABGCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=NOC2=C(C=C1)Br

Purity

0

Origin of Product

United States

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